molecular formula C11H18N2O4 B1398795 5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol CAS No. 1107610-87-6

5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol

Cat. No. B1398795
CAS RN: 1107610-87-6
M. Wt: 242.27 g/mol
InChI Key: CRWQTJLAESSLEF-UHFFFAOYSA-N
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Description

5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol is a chemical compound with the molecular formula C11H18N2O4 . It contains a total of 36 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), 1 oxime (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrroloisoxazole derivatives has been compared between conventional, microwave-assisted, and flow-based methodologies . The study demonstrated the potential of flow chemistry in terms of time, automation, and scaling up opportunities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. These include a (thio-) carbamate (aliphatic), an oxime (aliphatic), a hydroxyl group, a primary alcohol, and a Pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure, the presence of various functional groups, and its bond characteristics . Additional properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.

Scientific Research Applications

  • Chemical Synthesis and Compound Development :

    • The compound has been utilized in the synthesis of substituted pyrrolo[3,4-a]carbazoles, where it undergoes cycloadditions and transformations into hydroxy derivatives and ether by various reduction methods. This process highlights its utility in synthesizing complex organic compounds (Bleile & Otto, 2005).
    • It is also involved in the synthesis of amino-isoxazoles, demonstrating its applicability in creating structurally diverse isoxazole compounds (Sobenina et al., 2005).
    • The compound plays a role in the intramolecular cyclization processes to create isoxazolopyrroloisoquinolines, emphasizing its utility in forming intricate bicyclic structures (Stepakov et al., 2012).
  • Photophysical and Antioxidant Properties :

    • Its derivatives have been studied for their photophysical properties, indicating its relevance in photochemical research and potential applications in photonics or materials science (Bingul et al., 2018).
  • Drug Discovery and Biological Activity :

    • Research on its derivatives has explored their anti-stress properties in biological systems, suggesting potential therapeutic applications (Badru et al., 2012).
    • Additionally, studies have been conducted on the synthesis of fluorinated isoxazoles derived from its related compounds, highlighting its relevance in drug discovery (Nieto et al., 2019).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h7,9,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWQTJLAESSLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol
Reactant of Route 2
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol
Reactant of Route 3
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol
Reactant of Route 4
Reactant of Route 4
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol
Reactant of Route 5
Reactant of Route 5
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol
Reactant of Route 6
5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol

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